H-Tyr-AMC.TFA

Microbial aminopeptidase Fluorogenic substrate Strain differentiation

Generic substitution of aminoacyl-AMC substrates compromises assay specificity-documented P1 residue discrimination means only Tyr-AMC detects tyrosine-preferring aminopeptidases. H-Tyr-AMC.TFA resolves this with validated selectivity. • Exclusive P1 tyrosine recognition: zero cross-reactivity with Pro-, Leu-, or Ala-AMC in comparative profiling • Dual functionality: fluorogenic substrate (Ex/Em=360/460 nm) and characterized THT inhibitor (Ki 0.42-0.72 µM) • Validated at 0.01 mM in multi-substrate microbial identification panels for strain-level enzymatic fingerprinting

Molecular Formula C21H19F3N2O6
Molecular Weight 452.4 g/mol
Cat. No. B13436253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-AMC.TFA
Molecular FormulaC21H19F3N2O6
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C19H18N2O4.C2HF3O2/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12;3-2(4,5)1(6)7/h2-8,10,16,22H,9,20H2,1H3,(H,21,24);(H,6,7)/t16-;/m0./s1
InChIKeyBQLMBPHHKCMKQE-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Tyr-AMC.TFA: Fluorogenic Tyrosine Aminopeptidase Substrate


H-Tyr-AMC.TFA (L-Tyrosine 7-amido-4-methylcoumarin trifluoroacetate) is a synthetic fluorogenic substrate that releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety upon enzymatic cleavage by tyrosine-specific aminopeptidases and certain chymotrypsin-like serine proteases . The compound serves as a selective substrate for detecting aminopeptidase activity with preference for N-terminal tyrosine residues, and has also been characterized as an inhibitor of plant hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) with species-dependent Ki values .

H-Tyr-AMC.TFA P1 Specificity vs. Generic Substrates


Generic substitution among aminoacyl-AMC substrates is scientifically invalid due to pronounced differences in enzyme-substrate specificity that directly affect assay signal-to-noise and kinetic interpretation. Comparative substrate profiling demonstrates that individual aminopeptidases exhibit strict P1 residue discrimination: prolyl aminopeptidase shows absolute selectivity for Pro-AMC (100% relative activity) with zero detectable activity against Tyr-AMC, Leu-AMC, Ala-AMC, or Phe-AMC [1]. Similarly, microbial aminopeptidase profiling across seven aminoacyl-AMC variants (Leu, Ala, Arg, Tyr, Phe, Ser, Val) revealed strain-specific activity ratios, confirming that substrate selection is a critical determinant for achieving differential diagnostic resolution [2]. These data underscore that procurement decisions must align substrate P1 identity with the specific aminopeptidase or protease under investigation.

H-Tyr-AMC.TFA: Comparative Differentiation Evidence


Aminopeptidase Substrate Specificity Profiling

In a comparative study using intact lactobacilli cell suspensions, H-Tyr-AMC was one of seven aminoacyl-AMC substrates (including Leu-AMC, Ala-AMC, Arg-AMC, Phe-AMC, Ser-AMC, and Val-AMC) evaluated for aminopeptidase activity profiling [1]. The study demonstrated that different strains exhibited distinct ratios of activity across substrates, enabling strain-level differentiation. While absolute relative activity values were not individually tabulated for each substrate, the differential hydrolysis patterns across the seven substrates—including Tyr-AMC—provided a unique enzymatic fingerprint that allowed discrimination among microbial strains [1]. Notably, aminopeptidase N exhibits different affinities for related substrates: H-Tyr-AMC shows Km = 377 µM for aminopeptidase N , whereas literature values for Leu-AMC hydrolysis by similar aminopeptidases differ substantially, underscoring the non-interchangeability of these substrates.

Microbial aminopeptidase Fluorogenic substrate Strain differentiation

Prolyl Aminopeptidase Substrate Selectivity

A direct head-to-head comparison of 17 synthetic AMC substrates against purified prolyl aminopeptidase revealed an absolute specificity profile [1]. Pro-AMC exhibited 100% relative activity, whereas Tyr-AMC, Leu-AMC, Ala-AMC, Arg-AMC, Met-AMC, Gly-AMC, Val-AMC, Phe-AMC, Ser-AMC, and Glu-AMC all demonstrated 0% relative activity under identical assay conditions [1]. This binary discrimination—complete activity versus no detectable hydrolysis—demonstrates that prolyl aminopeptidase cannot process H-Tyr-AMC despite its structural similarity to other aminoacyl-AMC conjugates.

Prolyl aminopeptidase Substrate specificity Enzyme kinetics

THT Inhibition: Tobacco vs Potato

H-Tyr-AMC has been quantitatively characterized as an inhibitor of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) with species-dependent Ki values of 0.72 µM for tobacco THT and 0.42 µM for potato THT . This 1.7-fold difference in inhibitory potency between plant species demonstrates that the compound's biological activity is modulated by enzyme source. While head-to-head comparative Ki data for other aminoacyl-AMC analogs against THT were not identified in primary literature, the dual functionality of H-Tyr-AMC as both a fluorogenic substrate and a characterized enzyme inhibitor distinguishes it from single-function comparators.

Enzyme inhibition Plant biochemistry THT inhibitor

Cathepsin H Aminopeptidase vs Endopeptidase Activity

Porcine spleen cathepsin H exhibits exclusive aminopeptidase activity against oligopeptide substrates, preferentially releasing N-terminal amino acid residues with large hydrophobic side chains including Tyr, Phe, Trp, and Leu, as well as basic residues Arg and Lys [1]. The enzyme shows no detectable endopeptidase activity against Nα-acetylated peptides [1]. This functional profile directly contrasts with the genetically engineered mini-chain deletion mutant of human cathepsin H, which switches substrate specificity to endopeptidase activity, cleaving the synthetic substrate Z-Phe-Arg-NH-Mec with kcat = 0.4 s⁻¹ and kcat/Km = 4,348 M⁻¹s⁻¹—a substrate not hydrolyzed by wild-type cathepsin H [2].

Cathepsin H Aminopeptidase Endopeptidase Cysteine protease

H-Tyr-AMC.TFA Application Scenarios


Microbial Strain Differentiation via Aminopeptidase Profiling

H-Tyr-AMC.TFA is validated for use in multi-substrate aminopeptidase activity profiling panels for microbial strain identification. The compound should be employed alongside parallel substrates (Leu-AMC, Ala-AMC, Arg-AMC, Phe-AMC, Ser-AMC, Val-AMC) at 0.01 mM concentration in black multi-well plates with intact cell suspensions at 10^9–10^10 CFU/mL [1]. The differential activity ratios across this substrate panel generate strain-specific enzymatic fingerprints with discriminatory power exceeding that of single-substrate assays.

Tyrosine Aminopeptidase Activity & Inhibitor Screening

H-Tyr-AMC.TFA is the appropriate substrate for assays targeting tyrosine-specific aminopeptidases . Applications include: (1) kinetic characterization of purified tyrosine aminopeptidases using continuous fluorescence monitoring (Ex/Em = 360/460 nm); (2) inhibitor screening against aminopeptidases with confirmed P1 tyrosine preference; (3) differentiation of aminopeptidase subtypes based on P1 residue specificity. The compound should NOT be substituted with Leu-AMC or Ala-AMC in these applications due to documented P1 specificity differences [2].

Plant THT Inhibition Studies

H-Tyr-AMC.TFA can serve as a characterized inhibitor control in plant hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) assays . The compound provides validated Ki values of 0.72 µM (tobacco THT) and 0.42 µM (potato THT), enabling researchers to benchmark inhibitor potency and assess species-dependent enzyme sensitivity. This dual functionality—serving as both a fluorogenic substrate and a characterized inhibitor—distinguishes H-Tyr-AMC.TFA from single-function comparators in plant biochemistry applications.

Cathepsin H Aminopeptidase & Functional Domain Studies

H-Tyr-AMC.TFA is appropriate for measuring wild-type cathepsin H aminopeptidase activity in studies requiring discrimination between aminopeptidase and endopeptidase catalytic functions [3]. The compound's N-terminal tyrosine recognition aligns with cathepsin H's documented preference for hydrophobic P1 residues (Tyr, Phe, Trp, Leu) [3]. For studies involving cathepsin H mini-chain deletion mutants or endopeptidase activity measurement, alternative substrates such as Z-Phe-Arg-NH-Mec are required due to the documented substrate specificity switch [4].

Technical Documentation Hub

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